N'-(3,5-dichloro-4-hydroxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide
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Overview
Description
N’~2~-[(E)-1-(3,5-Dichloro-4-hydroxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide is a complex organic compound with the molecular formula C20H12Cl2N2O3 It is characterized by the presence of a naphtho[2,1-b]furan core structure, which is further modified by the addition of a 3,5-dichloro-4-hydroxyphenyl group and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~-[(E)-1-(3,5-Dichloro-4-hydroxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide typically involves the condensation of naphtho[2,1-b]furan-2-carbohydrazide with 3,5-dichloro-4-hydroxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N’~2~-[(E)-1-(3,5-Dichloro-4-hydroxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions would result in the replacement of chloro groups with the nucleophile.
Scientific Research Applications
N’~2~-[(E)-1-(3,5-Dichloro-4-hydroxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential biological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its unique structural properties may be useful in the development of organic electronic materials or as a component in molecular sensors.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N’~2~-[(E)-1-(3,5-Dichloro-4-hydroxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. it is believed to interact with cellular targets through its hydrazide and phenolic groups. These interactions may involve the inhibition of enzymes or the disruption of cellular membranes, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,1-b]furan-2-carbohydrazide: The parent compound without the 3,5-dichloro-4-hydroxyphenyl group.
3,5-Dichloro-4-hydroxybenzaldehyde: The aldehyde precursor used in the synthesis.
Schiff Bases: Other Schiff bases derived from naphtho[2,1-b]furan-2-carbohydrazide and various aldehydes.
Uniqueness
N’~2~-[(E)-1-(3,5-Dichloro-4-hydroxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide is unique due to the combination of its naphtho[2,1-b]furan core and the 3,5-dichloro-4-hydroxyphenyl group
Properties
Molecular Formula |
C20H12Cl2N2O3 |
---|---|
Molecular Weight |
399.2 g/mol |
IUPAC Name |
N-[(E)-(3,5-dichloro-4-hydroxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H12Cl2N2O3/c21-15-7-11(8-16(22)19(15)25)10-23-24-20(26)18-9-14-13-4-2-1-3-12(13)5-6-17(14)27-18/h1-10,25H,(H,24,26)/b23-10+ |
InChI Key |
GUCRFAQITUWSDD-AUEPDCJTSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)N/N=C/C4=CC(=C(C(=C4)Cl)O)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC(=C(C(=C4)Cl)O)Cl |
solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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